

Masitinib drug interactions contraindications

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Masitinib

CAS No.: 790299-79-5

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Masitinib: Mechanism & Key Targets

Masitinib is an orally administered tyrosine kinase inhibitor. Its primary mechanism of action involves inhibiting specific tyrosine kinases, which are enzymes crucial for cellular signaling processes [1].

The table below summarizes its primary known molecular target:

Target	Action	Organism	Primary Therapeutic Context
Proto-oncogene tyrosine-protein kinase Src	Inhibitor	Humans	Investigational use in human cancers, ALS, etc. [1]

It is important to note that **masitinib** is a multi-kinase inhibitor. While Src is explicitly listed, its profile likely includes other targets such as **c-KIT** and **platelet-derived growth factor receptor (PDGFR)**, based on its veterinary use for mast cell tumors (which are often driven by c-KIT mutations) and known scientific literature [1].

Drug Interactions & Contraindications

A comprehensive, clinically established list of drug interactions and contraindications for **masitinib** is **Not Available** in the searched sources [1]. This is a critical data gap for researchers designing clinical trials or

combination therapies.

- **Structured data** on cytochrome P450 enzyme interactions, transporter-based interactions, and common contraindicating conditions were not found.
- The general advice for researchers is to **consult the official investigator's brochure** for the most detailed and up-to-date safety information.

Research Context & Experimental Insights

To aid your troubleshooting and experimental design, here is context on how **masitinib** is currently being studied, which informs potential areas for interaction and combination strategies.

Research Context	Relevant Findings	Potential Experimental Considerations
Human Clinical Trials	Phase 3 trials ongoing for Amyotrophic Lateral Sclerosis (ALS) and metastatic prostate cancer, often in combination with standard therapies like riluzole [2] [3].	Closely monitor for interactions with background medications. The "normal progressor" patient population may be most responsive in ALS [2].
Preclinical Neurodegenerative Research	Shows neuroprotective effects in an EAE model, linked to reduced serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [4].	Serum NfL can be a valuable biomarker for assessing efficacy and neuronal damage in experimental models [4].
Oncogenic Signaling Pathways	SHP2 phosphatase is a key effector for oncogenic KIT and PDGFR α mutants; SHP2 inhibition synergizes with TKIs in some cancers [5] [6] [7].	Research suggests investigating masitinib in combination with SHP2 inhibitors or other targeted drugs could be a strategy to overcome resistance [6] [7].

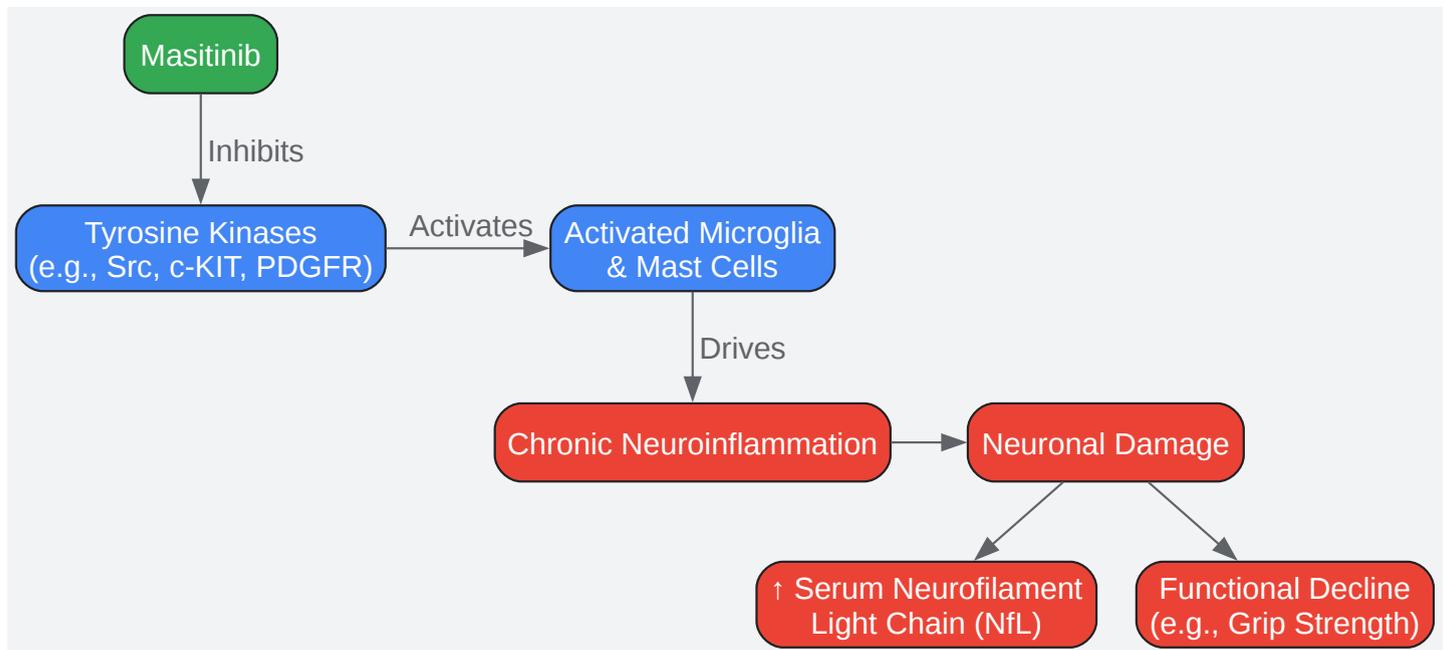
Experimental Protocol: Assessing Efficacy in a Neurodegeneration Model

For researchers, here is a summarized experimental methodology from a recent preclinical study that evaluated **masitinib**'s neuroprotective effect [4].

- **1. Animal Model:** Female C57BL/6 mice with Experimental Autoimmune Encephalomyelitis (EAE) induced by MOG 35-55 peptide immunization.
- **2. Treatment Groups:** Mice were randomly assigned to:
 - Control (vehicle)
 - **Masitinib** 50 mg/kg/day (M50)
 - **Masitinib** 100 mg/kg/day (M100)
- **3. Dosing Schedule:** Treatment began 14 days post-induction (after symptoms were established) and continued for 15 days.
- **4. Key Assessments:**
 - **Biomarker Analysis:** Serum NfL levels measured via tail vein blood on days 1, 8, and 15.
 - **Cytokine Profiling:** Quantification of pro-inflammatory cytokines from samples collected at endpoint.
 - **Functional Assessment:** Grip strength tests performed during the study period.

Masitinib's Signaling Pathway

The following diagram summarizes the primary signaling pathway and neuroprotective mechanism of action of **masitinib**, as indicated by the search results.



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The search results indicate that **masitinib**'s neuroprotective effect is linked to its ability to target the innate neuroimmune system [4]. By inhibiting tyrosine kinases in activated microglia and mast cells, it limits chronic neuroinflammation, subsequently reducing neuronal damage. This reduction in damage is measurable through a decrease in serum NfL, a biomarker, and can lead to improved functional outcomes.

Key Considerations for Researchers

- **Information Gap:** The lack of detailed drug interaction and contraindication data is a significant limitation. Filling this gap is a priority for safe experimental and clinical use.
- **Combination Therapy:** Preclinical evidence suggests investigating **masitinib** in combination with other agents (like SHP2 inhibitors) could be a fruitful research avenue to overcome resistance in oncology [6] [7].
- **Biomarker Utility:** Incorporating serum NfL measurement into experimental protocols for neurodegenerative studies can provide a quantifiable readout of **masitinib**'s neuroprotective efficacy [4].

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To cite this document: Smolecule. [Masitinib drug interactions contraindications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547986#masitinib-drug-interactions-contraindications>]

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